molecular formula C11H12N2O B1330546 (1-Benzyl-1H-imidazol-2-yl)methanol CAS No. 5376-10-3

(1-Benzyl-1H-imidazol-2-yl)methanol

Cat. No.: B1330546
CAS No.: 5376-10-3
M. Wt: 188.23 g/mol
InChI Key: SGIKRGDBBXWNRI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-1H-imidazol-2-yl)methanol typically involves the reaction of N-benzylaminoacetaldehyde diethyl acetal with formaldehyde under acidic conditions

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: (1-Benzyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are employed for substitution reactions.

Major Products:

    Oxidation: Benzylimidazole-2-carboxylic acid.

    Reduction: Benzylimidazoline derivatives.

    Substitution: Various benzyl-substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s binding affinity to these targets, leading to increased efficacy .

Comparison with Similar Compounds

Uniqueness: (1-Benzyl-1H-imidazol-2-yl)methanol is unique due to the presence of both a benzyl and a hydroxymethyl group, which confer distinct chemical and biological properties. The hydroxymethyl group increases its solubility and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

(1-benzylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-9-11-12-6-7-13(11)8-10-4-2-1-3-5-10/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKRGDBBXWNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309838
Record name (1-Benzyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5376-10-3
Record name 5376-10-3
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Record name (1-Benzyl-1H-imidazol-2-yl)methanol
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Record name (1-benzyl-1H-imidazol-2-yl)methanol
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Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-imidazole (5 g, 32 mmol), formaldehyde 37% (10 ml, 134 mmol) and sodium hydroxide (100 mg) is refluxed for 7 days and is extracted with ethylacetate. Concentration in vacuo yields 1-benzyl-2-hydroxymethyl-imidazole.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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